N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride
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Overview
Description
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride is a chemical compound with the molecular formula C12H26N2. It is a derivative of butyne, featuring two ethyl groups attached to each nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride typically involves the reaction of but-2-yne-1,4-diamine with ethyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the reaction. The final product is often obtained in high purity through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Corresponding N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine oxide.
Reduction: Corresponding N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethyl groups and the butyne moiety play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-tetramethylbut-2-yne-1,4-diamine
- N,N,N’,N’-tetraethylbut-2-ene-1,4-diamine
- N,N,N’,N’-tetramethylbut-2-ene-1,4-diamine
Uniqueness
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride is unique due to the presence of ethyl groups and a butyne moiety, which confer specific chemical properties and reactivity. Compared to its methyl and butene analogs, this compound exhibits different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
20202-01-1 |
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Molecular Formula |
C12H25ClN2 |
Molecular Weight |
232.79 g/mol |
IUPAC Name |
N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-5-13(6-2)11-9-10-12-14(7-3)8-4;/h5-8,11-12H2,1-4H3;1H |
InChI Key |
LQVXOJGBFFKBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCN(CC)CC.Cl |
Origin of Product |
United States |
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